
1,3-二氯-3-甲基丁烷
描述
1,3-Dichloro-3-methylbutane is a chemical compound with the molecular formula C5H10Cl2 . It is used as a reagent in the synthesis of Precocene analogs which exhibit anti-juvenile hormone activity against Oxycarenus lavaterae .
Synthesis Analysis
1,3-Dichloro-3-methylbutane is used as a reagent in the synthesis of Precocene analogs . In 2017, Murakami et al. reported an intermolecular cross metathesis-type reaction between covalent SiC and CC σ-bonds of low polarity .Molecular Structure Analysis
The molecular structure of 1,3-Dichloro-3-methylbutane includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 16 bonds, including 6 non-H bonds and 1 rotatable bond .Physical And Chemical Properties Analysis
1,3-Dichloro-3-methylbutane has a molecular weight of 141.04 g/mol . It has a XLogP3-AA value of 2.4, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . It also has 2 rotatable bonds .科学研究应用
脱氯化和烯烃生成:1,1-二氯-3-甲基丁烷,与1,3-二氯-3-甲基丁烷密切相关,已被研究用于在熔融盐催化剂上进行脱氯化,从而形成烯烃。在这些反应中考虑了吸附的碳离子的立体化学 (Nomura & Shimizu, 1980)。
炔烃合成:从1,1-二氯-3-甲基烷烃,包括1,1-二氯-3-甲基丁烷,合成3-甲基烷基-1-炔烃已通过使用氨基钠进行脱氯化而实现。这个过程导致炔烃和烯烃的混合物 (Okhlobystin et al., 1962)。
与氯化氢的反应:已对类似3-氯-3-甲基-1-丁炔的化合物与氯化氢的反应进行了研究,产生各种产物,包括1,1,3-三氯-3-甲基丁烷和二氯甲基丁烯。这展示了涉及亲电和亲核成分的复杂反应途径 (Stammann et al., 1980)。
热分解研究:在针对2-甲基丁基氯甲酸酯的研究中发现,其热分解产生2-氯-3-甲基丁烷。这项研究突出了质子化环丙烷中间体在取代反应中的作用 (Dupuy et al., 1973)。
红外吸收和旋转异构体:对1,1,2-三氯乙烷的研究,与1,3-二氯-3-甲基丁烷结构相似,已探讨了这类化合物与2-甲基丁烷之间旋转异构体的差异。该研究强调了分子行为中静电相互作用的重要性 (Kuratani & Mizushima, 1954)。
微萃取和环境分析:与1,3-二氯-3-甲基丁烷结构相关的1-溴-3-甲基丁烷已被用于分散液-液微萃取方法,用于测定水样中的重金属。这展示了它在环境监测和分析中的潜力 (Peng et al., 2016)。
核磁共振(NMR)光谱学:核磁共振光谱学已被用于研究卤代甲基丁烷中内部旋转的障碍,为分子构象和非键合相互作用提供了见解 (Roberts et al., 1971)。
安全和危害
Safety data sheets recommend wearing protective gloves, clothing, and eye protection when handling 1,3-Dichloro-3-methylbutane . It should be used only outdoors or in a well-ventilated area, and precautions should be taken against static discharge . It is flammable and may cause skin and eye irritation, as well as respiratory irritation .
属性
IUPAC Name |
1,3-dichloro-3-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2/c1-5(2,7)3-4-6/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCOTJZDMVMLRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211463 | |
| Record name | 1,3-Dichloro-3-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
624-96-4 | |
| Record name | 1,3-Dichloro-3-methylbutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dichloro-3-methylbutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dichloro-3-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dichloro-3-methylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.885 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 1,3-Dichloro-3-methylbutane relevant in polymer chemistry research?
A: 1,3-Dichloro-3-methylbutane serves as a model compound in studies investigating the reactivity of tertiary chloride defects present in commercial poly(vinyl chloride) (PVC) []. These defects can act as initiating sites for controlled polymerization reactions.
Q2: How is 1,3-Dichloro-3-methylbutane used in studying controlled polymerization of PVC?
A: Researchers utilize 1,3-Dichloro-3-methylbutane to mimic the behavior of tertiary chloride defects found in PVC during metal-catalyzed living radical polymerization []. By studying the initiation of polymerization from this model compound, researchers gain insights into the grafting of various monomers onto the PVC backbone, potentially modifying its properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



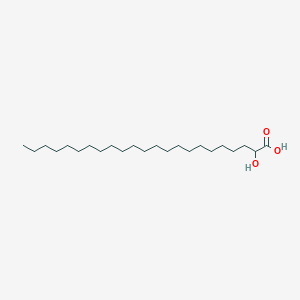
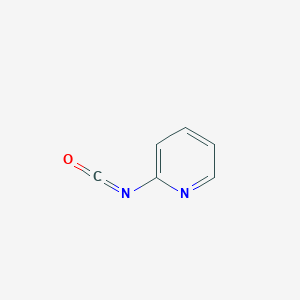
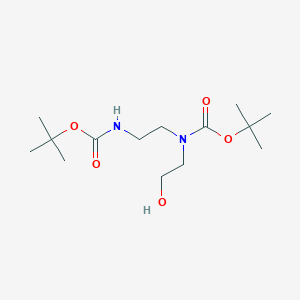
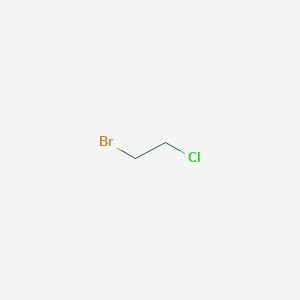

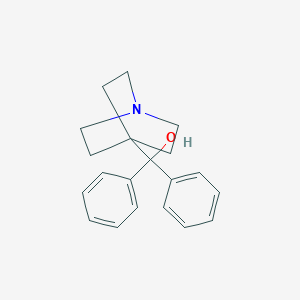
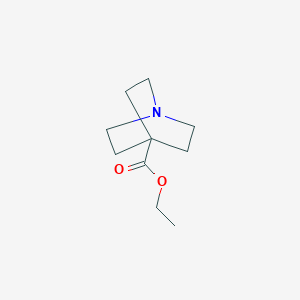

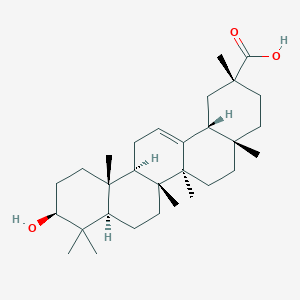



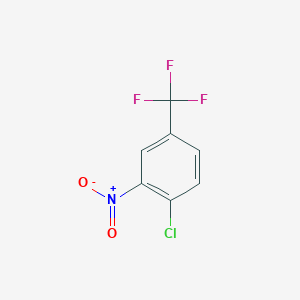
![(1S,2S,3S,4S,5S,9R,12S)-5,12-Dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadec-7-ene-2,4-dicarboxylic acid](/img/structure/B52868.png)